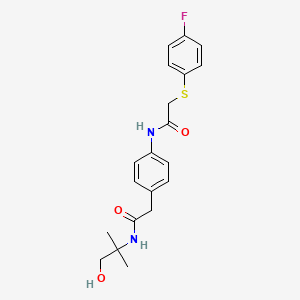

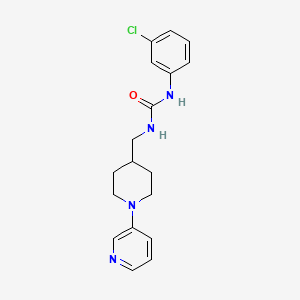

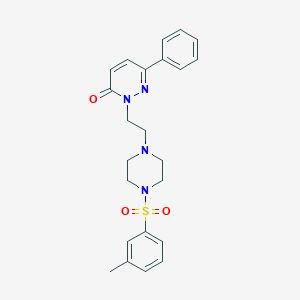

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a class of compounds known for their potential as ligands for metal coordination and biological activity. The structure of this compound includes a pyridin-2-yl group attached to an ethyl chain, which is further linked to a methanesulfonamide moiety. This class of compounds has been studied for their molecular and supramolecular structures, as well as their interactions with various enzymes and potential for forming hydrogen bonds and stacking interactions .

Synthesis Analysis

The synthesis of related compounds, such as N-substituted 1-(2-pyridinyl)ethylamines, involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process can result in the inversion of configuration at the chiral center, leading to the formation of optically pure amines. The method has been shown to be effective for both primary and secondary amines, yielding products in excellent yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of N-substituted methanesulfonamides has been characterized by various torsion angles and hydrogen bonding patterns. For instance, the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles can vary significantly, influencing the overall conformation of the molecule. Hydrogen bonding between the sulfonamide hydrogen and the pyridine nitrogen atom can lead to the formation of dimers, layers, or chains, depending on the specific substituents present on the sulfonamide group .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide" are not described in the provided papers, related sulfonamide compounds have been studied for their interactions with enzymes such as carbonic anhydrases. These interactions can lead to potent inhibition of certain isozymes, which is of interest for therapeutic applications. The crystal structure of enzyme-inhibitor complexes can reveal the nature of these interactions and help in understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted methanesulfonamides are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and the ability to form specific supramolecular assemblies. For example, the presence of an additional methyl group or an aromatic ring can change the conformation and intermolecular interactions, leading to different supramolecular structures. These properties are important for the potential use of these compounds in coordination chemistry and biological applications .

科学的研究の応用

Molecular and Supramolecular Structures

This chemical compound is related to a family of N-[2-(pyridin-2-yl)ethyl] derivatives, which include methanesulfonamide, benzenesulfonamide, and toluenesulfonamide. Their molecular and supramolecular structures have been studied, revealing different torsion angles and hydrogen-bonding patterns that contribute to their structural diversity. These compounds demonstrate varied hydrogen bonding that influences their supramolecular assemblies, leading to the formation of dimers, layers, and chains depending on the specific structure and substituents involved (Jacobs, Chan, & O'Connor, 2013).

Coordination Chemistry and Ligand Behavior

In coordination chemistry, such derivatives act as prospective ligands for metal coordination, showcasing their ability to interact with metal ions and form complex structures. The variations in their molecular structures, particularly the dihedral angles and the presence of substituents, significantly affect their coordination behavior and the resulting supramolecular architectures. These characteristics are crucial for designing metal-organic frameworks (MOFs), coordination polymers, and other complex structures in materials science and catalysis research.

Biological Activity

Related compounds have been investigated for their biological activity, particularly in the context of diorganotin derivatives. Studies have shown that these compounds exhibit cytotoxic activity against certain cell lines, indicating potential applications in medicinal chemistry and drug development. The ability of these compounds to act as ligands for tin and form biologically active complexes opens up avenues for research into their mechanism of action and therapeutic potential (Li, Song, Dai, & Tang, 2010).

Organometallic Chemistry

The compound and its related derivatives find applications in organometallic chemistry, where they are involved in the synthesis of stable organopalladium(IV) complexes. These complexes have been studied for their reductive elimination reactions, showcasing the versatility of these ligands in facilitating various organometallic reactions and their potential in catalysis (Brown, Byers, & Canty, 1990).

特性

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-10-12(7-9-15-20(3,18)19)11(2)17(16-10)13-6-4-5-8-14-13/h4-6,8,15H,7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOIIDQLQXMSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)

![1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B2540237.png)

![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)

![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)